2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol
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Overview
Description
2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol is an organic compound that features a phenol group attached to a pyrazole ring through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol typically involves the reaction of 1,4-dimethyl-1H-pyrazole with formaldehyde and phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the aminomethyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-dimethyl-1H-pyrazole
- Phenol
- Aminomethylphenol derivatives
Uniqueness
2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol is unique due to its combined structural features of a phenol group and a pyrazole ring. This combination imparts distinct chemical and biological properties that are not observed in the individual components .
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-[[(1,4-dimethylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-9-8-15(2)14-12(9)13-7-10-5-3-4-6-11(10)16/h3-6,8,16H,7H2,1-2H3,(H,13,14) |
InChI Key |
YIJPNVVSODAAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=CC=C2O)C |
Origin of Product |
United States |
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